Prednisolone acetate Prednisolone acetate Prednisolone acetate is a corticosteroid hormone.
Prednisolone acetate is a [prednisolone] molecule bound to an acetate functional group by an ester bond. Prednisolone acetate was granted FDA approval in 1955.
Prednisolone acetate is a natural product found in Rehmannia glutinosa with data available.
Prednisolone Acetate is the acetate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone acetate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
See also: Prednisolone (has active moiety); Prednisolone acetate; sulfacetamide sodium (component of); Neomycin Sulfate; Prednisolone Acetate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 52-21-1
VCID: VC20756512
InChI: InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1
SMILES: CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol

Prednisolone acetate

CAS No.: 52-21-1

Cat. No.: VC20756512

Molecular Formula: C23H30O6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Prednisolone acetate - 52-21-1

CAS No. 52-21-1
Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
IUPAC Name [2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1
Standard InChI Key LRJOMUJRLNCICJ-IEVVGEFUSA-N
Isomeric SMILES CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O
SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Canonical SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Melting Point 238

Chemical Structure and Properties

Chemical Identity

Prednisolone acetate is specifically identified as the 21-acetate ester of prednisolone, representing an important derivative in the glucocorticoid class of medications . The compound possesses a distinct chemical formula of C23H30O6, which reflects its steroid backbone structure with the characteristic acetate group at the 21-position . This molecular modification significantly influences the compound's lipophilicity and pharmacological profile compared to other prednisolone esters. The compound is also formally known as prednisolone 21-acetate in scientific literature, emphasizing the specific position of esterification that defines its chemical identity . This precise chemical structure dictates both the physical behavior and therapeutic applications of the molecule, particularly its enhanced penetration through lipid-rich biological membranes.

Physical Properties

Prednisolone acetate in its pure form exists as a white crystalline powder with several distinctive physical characteristics . The compound exhibits a well-defined melting point of 240°C (464°F), which serves as an important parameter for quality control and identity confirmation in pharmaceutical manufacturing . With a molar mass of 402.487 g·mol⁻¹, prednisolone acetate falls within the typical molecular weight range expected for corticosteroid derivatives . This molecular weight influences its absorption, distribution, and pharmacokinetic profile in biological systems. Analytical identification of prednisolone acetate can be reliably performed using UV-VIS spectroscopy, with the compound demonstrating a characteristic absorption peak at approximately 244 nm when analyzed in aqueous solutions . These physical properties collectively inform formulation strategies and stability considerations for pharmaceutical preparations containing this active ingredient.

Solubility Profile

The solubility characteristics of prednisolone acetate play a crucial role in determining its formulation approaches and bioavailability in different pharmaceutical preparations . The compound demonstrates excellent solubility in organic solvents including chloroform, methanol, and ethanol, which reflects its relatively lipophilic nature compared to non-esterified prednisolone . Significantly, prednisolone acetate exhibits poor solubility in water, a property that directly influences its pharmacokinetic behavior and necessitates specialized formulation techniques for aqueous preparations . This solubility profile explains why prednisolone acetate is typically formulated as a suspension rather than a solution for ophthalmic applications . The enhanced lipophilicity contributed by the acetate group significantly improves the compound's ability to penetrate corneal tissue, which consists predominantly of lipid-rich cell membranes . This crucial solubility characteristic directly translates to greater clinical efficacy in ophthalmic conditions despite having lower intrinsic potency than some other corticosteroid derivatives.

Pharmacological Profile

Mechanism of Action

Prednisolone acetate functions primarily through the classic glucocorticoid mechanism, binding to cytoplasmic glucocorticoid receptors which subsequently translocate to the nucleus to modulate gene expression . This molecular interaction leads to both upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators, effectively suppressing the inflammatory cascade at multiple points . In ocular tissues, prednisolone acetate inhibits phospholipase A2, thereby reducing the production of arachidonic acid and its inflammatory metabolites including prostaglandins and leukotrienes . The compound also stabilizes lysosomal membranes, decreases capillary permeability, and inhibits neutrophil and macrophage function in the affected tissues . Unique to its ophthalmic applications, prednisolone acetate's enhanced corneal penetration allows it to achieve higher local concentrations at sites of ocular inflammation compared to other corticosteroid preparations, particularly those with phosphate groups . This superior tissue penetration forms the pharmacological basis for prednisolone acetate's clinical efficacy in treating anterior segment inflammation despite its theoretically lower intrinsic potency.

Pharmacokinetics

Pharmacokinetic ParametersTest (n = 14)Reference (n = 14)P Value
Cmax, ng/mL683.00 (94.54)635.16 (125.57)0.2636
Tmax, h2.27 (0.07)2.21 (0.09)0.0597
AUC0-12, ng·h/mL2716.54 (196.28)2780.50 (119.73)0.3075
AUC0-∞, ng·h/mL3284.36 (138.12)3317.96 (133.95)0.4977
Kel, h−13.62 (0.39)3.32 (0.43)0.0641
t1/2, h3.30 (0.23)3.16 (0.14)0.0626
MRT, h5.49 (0.21)5.36 (0.14)0.0649

When formulated as an ophthalmic suspension, prednisolone acetate's pharmacokinetics are primarily determined by its corneal penetration capabilities rather than systemic absorption parameters . The acetate ester significantly enhances penetration through the lipid-rich corneal epithelium compared to phosphate preparations, resulting in higher local drug concentrations .

Pharmacodynamics

The pharmacodynamic profile of prednisolone acetate in ophthalmic applications demonstrates several distinctive characteristics that explain its clinical utility. Despite being six times less potent on a molar basis than dexamethasone or betamethasone, topical prednisolone acetate 1% provides greater anti-inflammatory effect than either dexamethasone or betamethasone phosphate 0.1% due to its superior tissue penetration . This counterintuitive relationship between intrinsic potency and clinical efficacy underscores the importance of formulation and drug delivery considerations in ophthalmic therapeutics. Research has demonstrated that the frequency of application significantly influences the anti-inflammatory effect of prednisolone acetate, with studies showing enhanced efficacy when the medication is applied every 15 minutes or using five doses at 1-minute intervals each hour compared to simple hourly application . Preservatives in prednisolone acetate solutions further enhance its penetrance by disrupting tight junctions between corneal epithelial cells, although this may also contribute to certain adverse effects . For optimal pharmacodynamic effect, proper administration techniques are essential, particularly with suspension formulations which must be shaken immediately prior to use to ensure consistent dosing .

Clinical Applications

Ophthalmic Uses

Prednisolone acetate has established itself as a cornerstone therapy in the management of various inflammatory ocular conditions due to its excellent penetration and pronounced anti-inflammatory effects . Primarily formulated as a 1% ophthalmic suspension, it is extensively employed in the treatment of anterior uveitis, an autoimmune inflammatory condition often associated with seronegative spondyloarthropathies or other systemic diseases . The compound plays a critical role in post-cataract surgery management, where controlling inflammation is essential for optimal visual outcomes and preventing complications . Clinical practice has also established prednisolone acetate as effective in treating inflammatory conditions including keratitis, scleritis, and allergic conjunctivitis, where its potent anti-inflammatory action provides symptomatic relief and prevents vision-threatening complications . For conditions affecting the anterior segment of the eye, prednisolone acetate's ability to achieve therapeutic concentrations in target tissues makes it particularly valuable in clinical ophthalmology, especially when rapid control of inflammation is required .

Dosing Considerations

The clinical efficacy of prednisolone acetate is significantly influenced by dosing strategies, administration techniques, and patient adherence factors . Research has demonstrated that the frequency of application directly impacts anti-inflammatory efficacy, with studies showing enhanced results when prednisolone acetate is applied every 15 minutes or using five doses at 1-minute intervals each hour compared to simple hourly application . For most inflammatory ocular conditions, the typical initial dosing regimen involves frequent administration (4-8 times daily) during the acute phase, followed by a gradual tapering as inflammation resolves . Proper administration technique is particularly important for suspension formulations of prednisolone acetate, which must be thoroughly shaken immediately prior to application to ensure uniform distribution of the active drug and consistent dosing . Without adequate shaking, the administered dosage may vary significantly, potentially compromising therapeutic outcomes. Clinical protocols for post-cataract surgery commonly employ prednisolone acetate 1% four times daily for approximately two weeks, with subsequent tapering over an additional two weeks . For anterior uveitis, more aggressive initial dosing may be required, with some protocols recommending administration as frequently as every hour during waking hours in severe cases, followed by gradual reduction as cellular reaction in the anterior chamber diminishes .

Novel Formulations and Delivery Systems

Nanoparticle Formulations

Recent pharmaceutical research has focused on developing advanced delivery systems for prednisolone acetate to overcome limitations of conventional formulations, particularly in ocular applications . One promising approach involves the development of self-assembled nanoparticles prepared through complexation of chitosan (CS) and sodium deoxycholate (SD) as a counter-ion, creating a novel vehicle for delivering poorly water-soluble prednisolone acetate . These innovative formulations aim to increase dosing accuracy and bioavailability of prednisolone acetate in treating inflammatory ocular diseases . The nanoparticle approach addresses key challenges associated with conventional ophthalmic aqueous solutions and suspensions, including low bioavailability, high administration frequency requirements, pulsatile dosing patterns, and poor exposure to certain ocular compartments . Comprehensive characterization of these nanoparticle formulations includes assessment of particle size, zeta potential, encapsulation efficiency (EE), and drug loading content (LC), providing crucial parameters for optimizing delivery efficiency . Advanced analytical techniques including differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) have been employed to thoroughly characterize these novel formulations and understand their physical and chemical properties .

Advanced Delivery Technologies

Beyond nanoparticle approaches, various other advanced delivery technologies are being explored to enhance the therapeutic profile of prednisolone acetate . Researchers have investigated the development of prednisolone acetate-loaded nanoparticles incorporated into hydrogel matrices, creating combination systems that offer both sustained release properties and enhanced corneal residence time . These innovative delivery platforms aim to reduce dosing frequency while maintaining therapeutic drug levels at the target site, potentially improving patient adherence and clinical outcomes . Modifications to conventional suspension formulations through incorporation of viscosity-enhancing polymers and advanced preservative systems have also been explored to improve corneal contact time and penetration characteristics . Another significant advancement involves the development of prednisolone acetate formulations with targeted pH and tonicity adjustments that optimize both stability and ocular tolerability . Each of these technological approaches seeks to address specific limitations of traditional prednisolone acetate formulations, particularly the challenges of maintaining therapeutic drug concentrations in ocular tissues while minimizing administration frequency and adverse effects . These ongoing developments in delivery technology represent an important frontier in maximizing the therapeutic potential of prednisolone acetate while enhancing patient experience and treatment adherence.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator